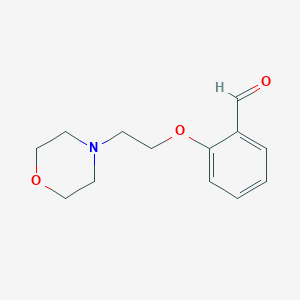

2-(2-Morpholinoethoxy)benzaldehyde

Description

2-(2-Morpholinoethoxy)benzaldehyde (CAS 68997-45-5) is a benzaldehyde derivative featuring a morpholinoethoxy substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₇NO₃ (MW 235.28), with a morpholine ring connected via an ethoxy linker to the benzaldehyde core . Key applications include its use in preparing hydrazinyl derivatives and kinase inhibitors, as evidenced by its role in European patent applications for drug candidates . Storage requires an inert atmosphere at 2–8°C due to its sensitivity .

Properties

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOHRJPUWBWZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359624 | |

| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68997-45-5 | |

| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at a controlled temperature . The general reaction scheme is as follows:

- Salicylaldehyde is treated with sodium hydride in dimethylformamide.

- The resulting mixture is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 2-(2-Morpholinoethoxy)benzoic acid.

Reduction: 2-(2-Morpholinoethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Morpholinoethoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: It is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various biological receptors, while the benzaldehyde moiety can undergo chemical modifications that enhance its activity. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, leading to alterations in their function and activity .

Comparison with Similar Compounds

Substituent Chain Length and Flexibility

- The extended chain reduces steric hindrance, enabling planar molecular geometry (r.m.s. deviation: 0.017 Å) and layered crystal packing via C–H···O interactions .

- 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde: Substitution with a pyridine-containing ethoxy group introduces aromaticity and basicity. The pyridine ring enhances electronic conjugation, which may influence UV absorption and binding affinity in metal complexes (e.g., Zn²⁺ tetrahedral structures) . Unlike the morpholino group, pyridine can participate in π-π stacking, altering biological activity .

Positional Isomerism

- 3-(2-Morpholinoethoxy)benzaldehyde (CAS 1372906-68-7): This positional isomer substitutes the morpholinoethoxy group at the 3-position instead of the 2-position. For example, the 3-position may hinder access to the aldehyde in sterically demanding syntheses .

Ether vs. Heterocyclic Substituents

- 2-(2-Ethoxyethoxy)benzaldehyde (C₁₁H₁₄O₃, MW 194.23): The ethoxyethoxy substituent lacks the morpholine ring, reducing polarity and hydrogen-bonding capacity. This simpler structure may result in lower boiling points and higher volatility compared to 2-(2-Morpholinoethoxy)benzaldehyde.

- Fungal-Derived Benzaldehydes (e.g., Compound 9 in ): Natural derivatives like 2-(1’,5’-heptadienyl)-3,6-dihydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde feature alkyl side chains and hydroxyl groups. These structural elements enable pyrone ring formation, enhancing antitumor activity by promoting interactions with drug-resistant cancer cells.

Biological Activity

2-(2-Morpholinoethoxy)benzaldehyde, also known as this compound oxalate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C15H19NO7

- Molecular Weight : 325.31 g/mol

- Solubility : High solubility in various solvents (approximately 64.5 mg/ml) .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes and receptors. Preliminary studies indicate potential interactions with acetylcholinesterase (AChE), which could suggest a role in neuropharmacology .

Antimicrobial and Anticancer Properties

Research has indicated that compounds with similar structures to this compound often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. The morpholino group may enhance these interactions, influencing cellular processes .

Inhibition Studies

A study highlighted the synthesis of derivatives related to morpholino compounds, demonstrating their inhibitory effects on AChE:

- IC50 Values for Compounds :

These results suggest that modifications in the morpholino structure can significantly influence biological activity.

Case Study: Anticholinesterase Activity

A comparative study assessed the anticholinesterase activity of various morpholino derivatives:

- Table 1: Inhibitory Activity Against AChE

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 5c | 0.5 | Most potent derivative |

| 5a | 2.8 | Moderate activity |

| 7e | 2.1 | Moderate activity |

| 7c | 35.6 | Dual inhibitor |

The presence of the morpholino group was crucial for enhancing the inhibitory effects against AChE, indicating a structure-activity relationship that merits further investigation .

Case Study: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of benzaldehyde with morpholino groups and evaluated their biological activities:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.